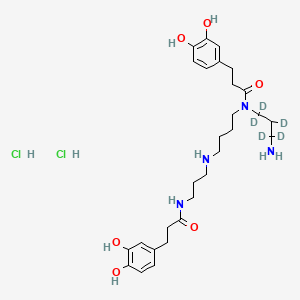
Kukoamine B-d5 (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Kukoamine B-d5 (dihydrochloride) involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of Kukoamine B. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Kukoamine B-d5 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality and yield .
化学反応の分析
Types of Reactions: Kukoamine B-d5 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
科学的研究の応用
Kukoamine B-d5 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies due to its stable isotope labeling.
Biology: Investigated for its anti-oxidant and anti-inflammatory properties in cellular and molecular biology studies.
Medicine: Explored for its potential therapeutic effects in treating diabetes, inflammation, and sepsis.
Industry: Utilized in the development of new drugs and therapeutic agents
作用機序
Kukoamine B-d5 (dihydrochloride) exerts its effects through several molecular targets and pathways:
Anti-inflammatory: Inhibits the over-production of pro-inflammatory cytokines by binding to CpG DNA and interfering with its interaction with Toll-like receptor 9 (TLR9).
Anti-diabetic: Regulates nuclear transcription factors such as NF-κB and PPAR to reduce inflammation and facilitate metabolic homeostasis
類似化合物との比較
Kukoamine A: Another natural phenolic polyamine with similar anti-oxidant and cytoprotective effects.
Chrysamine B: A mesylate derivative targeting lipopolysaccharides and CpG DNA, used in sepsis treatment.
Uniqueness: Kukoamine B-d5 (dihydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for precise metabolic tracing in research studies. This makes it a valuable tool in both basic and applied scientific research .
特性
分子式 |
C28H44Cl2N4O6 |
|---|---|
分子量 |
608.6 g/mol |
IUPAC名 |
N-[3-[4-[(3-amino-1,1,2,3,3-pentadeuteriopropyl)-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butylamino]propyl]-3-(3,4-dihydroxyphenyl)propanamide;dihydrochloride |
InChI |
InChI=1S/C28H42N4O6.2ClH/c29-13-3-18-32(28(38)12-8-22-6-10-24(34)26(36)20-22)17-2-1-14-30-15-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21;;/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37);2*1H/i3D,13D2,18D2;; |
InChIキー |
YSCBLYSGGHGOHD-ZTSMGZISSA-N |
異性体SMILES |
[2H]C(C([2H])([2H])N)C([2H])([2H])N(CCCCNCCCNC(=O)CCC1=CC(=C(C=C1)O)O)C(=O)CCC2=CC(=C(C=C2)O)O.Cl.Cl |
正規SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCNCCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


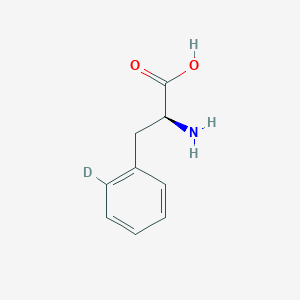
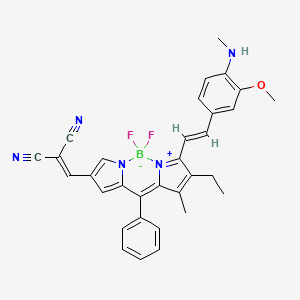
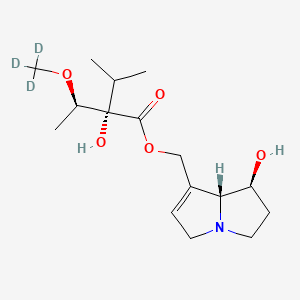
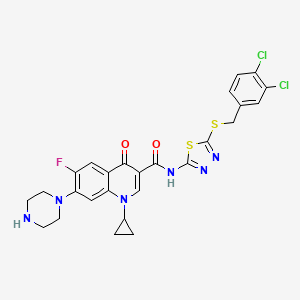

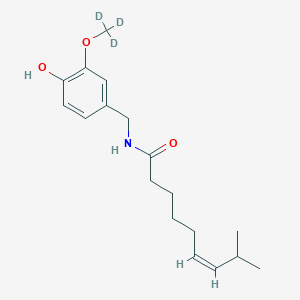
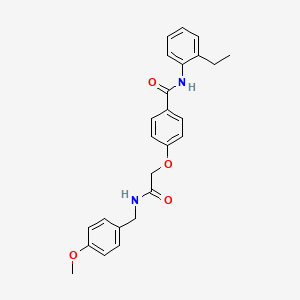
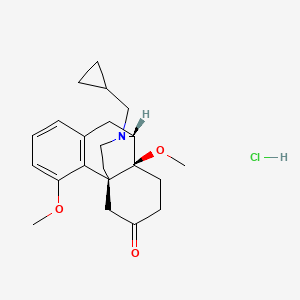

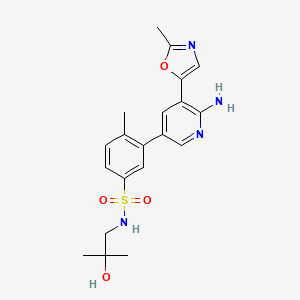
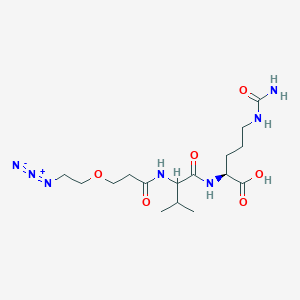

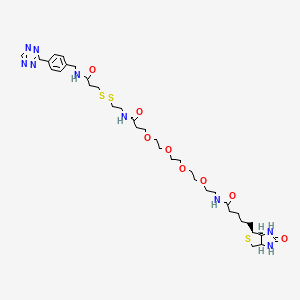
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
